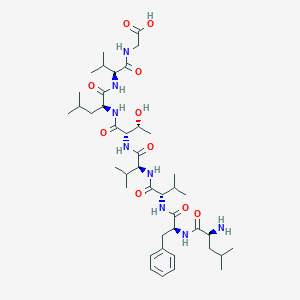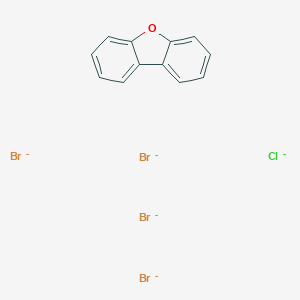
(S)-4-(4-aminobenzyl)oxazolidin-2-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of (S)-4-(4-Aminobenzyl)oxazolidin-2-one derivatives and related compounds involves multiple steps, starting from precursors like benzyl-N-Boc-(3R)-aminobutanoate, leading through cyclization and rearrangement processes. For instance, Lucarini and Tomasini (2001) described the synthesis of oligomers containing oxazolidin-2-ones by activating the carboxy group, achieving good yields and suggesting the potential for creating ordered structures (Lucarini & Tomasini, 2001). Additionally, He et al. (2014) developed a general method for synthesizing oxazolidin-2-ones directly from 1,3-diols or 3-amino alcohols using iodobenzene dichloride and sodium azide, showcasing a versatile approach to these compounds (He et al., 2014).
Molecular Structure Analysis
The molecular structure of (S)-4-(4-Aminobenzyl)oxazolidin-2-one derivatives has been studied extensively. For example, Kumari et al. (2016) performed single-crystal X-ray analysis of a Schiff base derived from (S)-4-(4-Aminobenzyl)oxazolidin-2-one, revealing a 1-D slipped, face-to-face motif, which indicates the potential for these compounds in organic light-emitting devices and nonlinear optical materials (Kumari et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of (S)-4-(4-Aminobenzyl)oxazolidin-2-one involves condensation reactions, as seen in the synthesis of Schiff bases. This functional group allows for further chemical modifications, providing a pathway to a wide range of derivatives with potential applications in various fields. For instance, the synthesis of N-alkylated derivatives has been explored for the inhibition of enzymes, demonstrating the chemical versatility of these compounds (Ahmed et al., 2002).
Physical Properties Analysis
The physical properties of (S)-4-(4-Aminobenzyl)oxazolidin-2-one and its derivatives, such as solubility, melting points, and crystalline structures, are crucial for their application in synthetic pathways. The determination of these properties is essential for understanding the behavior of these compounds in different environments and for optimizing their use in synthetic chemistry.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group compatibility, are key to the utility of (S)-4-(4-Aminobenzyl)oxazolidin-2-one in synthetic chemistry. These properties determine how the compound can be incorporated into larger molecules or how it can be used as a building block for more complex structures. Research in this area focuses on exploring the full potential of these compounds in organic synthesis and their applications in creating biologically active molecules.
- (Lucarini & Tomasini, 2001)
- (Kumari et al., 2016)
- (Ahmed et al., 2002)
- (He et al., 2014)
Aplicaciones Científicas De Investigación
Antibacterial Activity : This compound exhibits antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA) strains, suggesting its potential use in treating infections caused by these strains (Córdova-Guerrero et al., 2014).
Inhibition of Aromatase : It acts as a novel inhibitor of the cytochrome P-450 enzyme aromatase, showing potential as a lead compound in the search for more specific aromatase inhibitors (Ahmed et al., 2002).
IDH1R132H Mutant Inhibitor : This compound is a potent inhibitor of IDH1R132H and has potential for further optimization in IDH1R132H-mutant specific inhibitors (Levell et al., 2017).
Inhibition of Human Placental Aromatase : Both enantiomers of this compound possess greater inhibitory activity against human placental aromatase, with the S-enantiomer being less potent than the R-enantiomer (Ahmed et al., 2002).
Antimicrobial Activity and DNA Gyrase Protein Binding : It shows antimicrobial activity against various pathogenic microorganisms and binds to the DNA Gyrase Protein (Rosy et al., 2015).
Ligand for CuI-Catalyzed Reactions : The compound is an efficient ligand for CuI-catalyzed amidation of aryl halides and cyclization of ortho-halobenzanilides (Ma & Jiang, 2008).
Foldamer Synthesis : Oligomers of related compounds fold in ordered structures and control the formation of a specific peptide bond in the trans conformation (Lucarini & Tomasini, 2001).
Intermediate for Asymmetric Synthesis : The S-enantiomer is a key intermediate for the preparation of polymer-supported Evans' oxazolidin-2-ones for solid-supported asymmetric synthesis (Green et al., 2003).
Protective Groups in Medicinal Chemistry : The 1,3-oxazolidin-2-one nucleus is a popular framework in synthetic organic chemistry and medicinal chemistry, useful as protective groups for the 1,2-aminoalcohol system and in antibacterial drugs (Zappia et al., 2007).
Synthesis of New Heterocyclic Compounds : New heterocyclic compounds based on (S)-4-(4-aminobenzyl)oxazolidin-2-one have been synthesized and studied for their biological activity (Tlekhusezh et al., 1996).
Applications in Organic Light Emitting Devices : A synthesized compound based on this structure has potential applications in organic light emitting devices and nonlinear optical materials (Kumari et al., 2016).
Enzymatic Synthesis : Immobilized lipases can synthesize related oxazolidin-2-ones, leading to compounds like 3-ethyl-1,3-oxazolidin (Yadav & Pawar, 2014).
Propiedades
IUPAC Name |
(4S)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-8-3-1-7(2-4-8)5-9-6-14-10(13)12-9/h1-4,9H,5-6,11H2,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAVSKJKDPLWBD-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301285890 | |
| Record name | (S)-4-(4-Aminobenzyl)-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(4-aminobenzyl)oxazolidin-2-one | |
CAS RN |
152305-23-2 | |
| Record name | (S)-4-(4-Aminobenzyl)-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152305-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-4-(4-Aminobenzyl)oxazolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152305232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-4-(4-Aminobenzyl)-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-4-(4-AMINOBENZYL)OXAZOLIDIN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJO4G2UWA4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the structural characteristics of (S)-4-(4-aminobenzyl)oxazolidin-2-one based on the research?
A1: The research article you provided focuses on elucidating the crystal structure of (S)-4-(4-aminobenzyl)oxazolidin-2-one using X-ray diffraction alongside spectral analysis []. While the exact molecular formula and weight are not provided in the abstract, the study confirms the compound's structure through crystallographic data. Additionally, the research employs spectroscopic techniques, suggesting the utilization and analysis of spectral data, although specific details are not outlined in the abstract.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B22708.png)
![1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one](/img/structure/B22715.png)

![2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B22717.png)

![Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate](/img/structure/B22726.png)
![7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one](/img/structure/B22727.png)
